2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H21N3OS and its molecular weight is 339.46. The purity is usually 95%.
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Scientific Research Applications
DNA Interaction and Cellular Applications
DNA Minor Groove Binding : The synthetic dye Hoechst 33258 and its analogs, characterized by benzimidazole groups, bind strongly to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. These compounds are utilized in cell biology for chromosome and nuclear staining, facilitating the analysis of nuclear DNA content and plant chromosomes. This binding characteristic underscores their potential in drug design, especially in developing agents that can recognize and bind specific DNA sequences for therapeutic purposes (Issar & Kakkar, 2013).
Environmental Impact and Degradation
Persistence in Aquatic Environments : Research on parabens, which share structural similarities with benzimidazole derivatives, highlights the environmental impact and fate of such compounds. Despite efficient wastewater treatment, these substances are ubiquitously found in surface water and sediments, reflecting their continuous introduction into the environment. Their presence and degradation in aquatic environments suggest the environmental relevance of benzimidazole derivatives and the need for studies on their environmental fate and behavior (Haman et al., 2015).
Biological and Pharmacological Significance
Central Nervous System Acting Drugs : Transformations of benzimidazole derivatives demonstrate their potential in creating more potent drugs for treating central nervous system diseases. These derivatives exhibit various activities, including agonistic and antagonistic effects on neurotransmitters, highlighting their significance in developing treatments for neurological disorders (Saganuwan, 2020).
Mechanism of Action
Target of action
Compounds containing a benzodiazole moiety, like “2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide”, are known to interact with a variety of biological targets. These can include enzymes, receptors, and ion channels, among others .
Mode of action
The specific mode of action would depend on the target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, preventing it from carrying out its normal function .
Biochemical pathways
Depending on the specific target, the compound could affect various biochemical pathways. For instance, if the target is involved in signal transduction, the compound could disrupt signaling pathways, leading to changes in cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and metabolic stability could affect how well it is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. This could range from changes in gene expression to alterations in cellular function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13(2)22(15-7-5-4-6-8-15)18(23)12-24-19-20-16-10-9-14(3)11-17(16)21-19/h4-11,13H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAGFLYOESXLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N(C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.